N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide
Description
N-(1-Benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide is a synthetic organic compound featuring a pyrrole core substituted with a benzyl group at the N1 position, cyano and methyl groups at the C3, C4, and C5 positions, and a disubstituted sulfonamide moiety at the C2 position. The sulfonamide nitrogen is bonded to two distinct aryl sulfonyl groups (phenylsulfonyl and benzenesulfonyl), creating a sterically crowded tertiary amine structure.
Properties
IUPAC Name |
N-(benzenesulfonyl)-N-(1-benzyl-3-cyano-4,5-dimethylpyrrol-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-20-21(2)28(19-22-12-6-3-7-13-22)26(25(20)18-27)29(34(30,31)23-14-8-4-9-15-23)35(32,33)24-16-10-5-11-17-24/h3-17H,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKSJBBMZWUOIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-cancer and anti-inflammatory applications. This article synthesizes available research findings on its biological activity, including case studies and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This complex structure features a pyrrole ring, a benzene sulfonamide moiety, and a cyano group, which contribute to its biological activity.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 | 12.50 | Bouabdallah et al. |
| HepG2 | 17.82 | Wei et al. |
| A549 | 26.00 | Xia et al. |
| NCI-H460 | 42.30 | Fan et al. |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an anticancer agent.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of critical cellular pathways associated with cancer cell proliferation and survival. Studies suggest that it may interact with key proteins involved in the cell cycle and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on MCF7 Breast Cancer Cells : In vitro studies demonstrated that the compound induced apoptosis in MCF7 cells, leading to significant reductions in cell viability (IC50 = 12.50 µM). The study utilized flow cytometry to assess apoptosis rates and confirmed mitochondrial involvement in the apoptotic pathway.
- HepG2 Liver Cancer Model : In animal models, treatment with this compound resulted in tumor size reduction and improved survival rates compared to control groups. Histological analysis showed decreased tumor cell density and increased necrosis.
- A549 Lung Cancer Study : The compound was tested against A549 lung cancer cells, showing significant inhibition of growth and induction of autophagy without triggering apoptosis at certain concentrations (IC50 = 26 µM). This suggests a dual mechanism of action involving both autophagy and apoptosis pathways.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological activities, primarily due to the presence of the benzenesulfonamide moiety, which is known for its biological activity.
Anti-inflammatory Activity
Research has demonstrated that compounds with similar structures can act as non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of benzenesulfonamides have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process .
Antimicrobial Activity
Studies have indicated that compounds related to N-(1-benzyl-3-cyano-4,5-dimethyl-1H-pyrrol-2-yl)-N-(phenylsulfonyl)benzenesulfonamide exhibit antimicrobial properties against various pathogens. For instance, a series of benzimidazole derivatives demonstrated notable antibacterial and antifungal activities, with some compounds showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Cancer Research
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. Compounds with similar structures have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives targeting specific cancer pathways have shown promise in preclinical trials .
HIV Inhibition
There is emerging interest in the use of benzenesulfonamide derivatives as inhibitors of HIV replication. Compounds designed to target HIV capsid proteins have demonstrated significant antiviral activity, suggesting that this compound could be further investigated for its potential as an anti-HIV agent .
Case Studies
Chemical Reactions Analysis
Hydrolysis of Sulfonamide Groups
The sulfonamide linkages (-SO₂-NR₂) are susceptible to hydrolysis under acidic or basic conditions, though their stability varies with substituents.
Cyano Group Transformations
The electron-withdrawing cyano group (-C≡N) participates in nucleophilic additions or reductions.
Pyrrole Ring Reactivity
The 1H-pyrrole core, substituted with methyl and benzyl groups, exhibits limited electrophilic substitution activity but may engage in cycloadditions.
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Diels-Alder Cycloaddition | Maleic anhydride, Δ | No observable adduct formation |
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Nitration inhibited by electron-withdrawing cyano group. |
Sulfonyl Group Reactivity
The phenylsulfonyl groups may undergo displacement reactions under nucleophilic conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | Thiophenol, K₂CO₃, DMF | Thioether derivatives |
| Fluorination | KF, Cu catalyst, DMSO | No fluorination observed |
Stability Under Thermal and Oxidative Conditions
Critical for pharmaceutical formulation:
| Condition | Observation | Degradation Products |
|---|---|---|
| Thermal (150°C, air) | Partial decomposition | Sulfur dioxide, benzonitrile |
| UV Light (254 nm) | Pyrrole ring oxidation | N-Oxide derivatives |
Biological Interactions (Metabolic Reactions)
In vivo studies suggest enzymatic transformations:
| Enzyme System | Reaction | Metabolites Identified |
|---|---|---|
| Cytochrome P450 (CYP3A4) | N-Dealkylation | Free pyrrole-sulfonamide |
| Sulfotransferases | Sulfate conjugation | Polar excretable derivatives |
Key Mechanistic Insights
-
Steric Effects : Bulky benzyl and methyl groups hinder nucleophilic attack on the pyrrole ring .
-
Electronic Effects : Electron-withdrawing cyano and sulfonyl groups deactivate the pyrrole toward electrophiles but stabilize the sulfonamide bonds.
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity in substitution reactions.
Comparison with Similar Compounds
Structural Differences :
- Core: Both compounds share a benzyl-substituted pyrrole core with cyano and methyl groups.
- Functional Groups : The target compound features dual sulfonamide substituents, while CID 2560451 has a chloroacetamide group at the pyrrole C2 position.
- Electronic Effects : Sulfonamides (strong electron-withdrawing) in the target compound contrast with the chloroacetamide’s moderate electron-withdrawing character.
Theoretical Implications :
- The bulkier sulfonamide groups in the target compound may reduce solubility in non-polar solvents compared to the smaller chloroacetamide.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Structural Differences :
- Core : This compound (from ) uses a pyrazolo[3,4-d]pyrimidine core fused with a chromen-2-yl group, unlike the pyrrole core of the target compound.
- Substituents: Both include sulfonamide groups, but the patent compound incorporates fluoro, chromenone, and methyl groups, which may influence bioavailability and target selectivity.
Functional Relevance :
- The target compound’s pyrrole core may favor different binding interactions due to its smaller size and distinct electronic profile .
Data Table: Comparative Analysis of Key Compounds
*Hypothetical formula derived from structural analysis.
Research Findings and Theoretical Insights
- Synthetic Routes : The target compound’s synthesis likely involves sequential sulfonylation of a pyrrole-2-amine precursor, analogous to methods described for CID 2560451 (e.g., coupling with sulfonyl chlorides) .
- Steric Effects : The dual sulfonamide substitution introduces significant steric hindrance, which may limit conformational flexibility but enhance binding specificity in biological targets.
- Solubility : Compared to CID 2560451, the target compound’s polar sulfonamide groups may improve aqueous solubility, albeit offset by aromatic bulk.
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions (e.g., solvent systems, catalysts) influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step coupling reactions. For example, carbodiimide-mediated coupling (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in acetonitrile:water (3:1) at room temperature for 72 hours achieves intermediate formation, followed by crystallization (methanol:water, 4:1) to isolate the product with ~75% yield . Key parameters include:
- Solvent polarity : Polar aprotic solvents enhance nucleophilic substitution in sulfonamide formation.
- Catalyst selection : Carbodiimides improve coupling efficiency by activating carboxyl groups.
- Purification : Gradient crystallization minimizes byproduct contamination.
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Example Conditions | Impact on Yield/Purity | Source |
|---|---|---|---|
| Reaction Time | 48–72 hours | Longer durations reduce unreacted intermediates | |
| Solvent Ratio | Acetonitrile:Water (3:1) | Balances solubility and reaction kinetics | |
| Crystallization | Methanol:Water (4:1) | Removes hydrophilic impurities |
Q. Which spectroscopic techniques are critical for structural confirmation, and what spectral markers should be prioritized?
Methodological Answer:
- 1H/13C NMR : Analyze pyrrole proton environments (δ 6.5–7.5 ppm for aromatic protons) and sulfonamide S=O vibrations (δ 130–135 ppm for 13C) .
- IR Spectroscopy : Confirm cyano (C≡N) stretches at ~2200–2250 cm⁻¹ and sulfonyl (S=O) stretches at ~1150–1350 cm⁻¹ .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass error .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict biological activity and guide structural modifications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, the electron-withdrawing cyano group stabilizes the pyrrole ring, enhancing electrophilic substitution potential .
- Molecular Docking : Simulate interactions with target proteins (e.g., carbonic anhydrase). Align the sulfonamide group with Zn²+ in the enzyme’s active site to predict inhibition .
- SAR Studies : Modify substituents (e.g., benzyl vs. phenyl groups) and compute binding affinities to prioritize analogs for synthesis.
Q. Table 2: Computational Predictions for Analog Activity
| Modification Site | Predicted ΔG (kcal/mol) | Target Protein | Source |
|---|---|---|---|
| Benzyl Substituent | -8.2 | Carbonic Anhydrase IX | |
| Cyano Group | -7.9 | Tyrosine Kinase |
Q. How can contradictory data in biological activity (e.g., cytotoxicity vs. enzyme inhibition) be resolved methodologically?
Methodological Answer:
- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate target-specific effects from general toxicity .
- Mechanistic Studies : Use siRNA knockdown or enzyme overexpression to confirm target engagement. For example, if cytotoxicity persists in carbonic anhydrase-knockout cells, investigate off-target effects .
- Meta-Analysis : Compare data across studies using standardized assays (e.g., MTT for viability) to identify protocol-dependent variability .
Q. What engineering principles (e.g., process simulation, membrane separation) can optimize large-scale synthesis while maintaining purity?
Methodological Answer:
- Process Simulation : Use Aspen Plus® to model reaction kinetics and identify bottlenecks (e.g., heat transfer in exothermic steps) .
- Membrane Separation : Employ nanofiltration (MWCO 200–300 Da) to remove low-MW impurities post-synthesis, achieving >95% purity .
- Powder Technology : Optimize micronization to enhance dissolution rates for in vivo studies .
Q. Table 3: Engineering Parameters for Scale-Up
| Parameter | Small-Scale (Lab) | Pilot-Scale | Source |
|---|---|---|---|
| Reaction Volume | 15 mL | 50 L (continuous flow) | |
| Purification Method | Crystallization | Nanofiltration | |
| Yield | 70–75% | 65–70% |
Q. How does the compound’s molecular design align with pharmacological theories (e.g., enzyme inhibition, receptor antagonism)?
Methodological Answer:
- Transition-State Mimicry : The sulfonamide group mimics the tetrahedral intermediate in carbonic anhydrase catalysis, competitively inhibiting CO2 hydration .
- Lipinski’s Rule : LogP <5 (predicted) and molecular weight <500 Da suggest oral bioavailability, but high polar surface area (>140 Ų) may limit permeability .
- Pharmacophore Mapping : Overlay the sulfonamide and pyrrole moieties with known inhibitors to validate target alignment .
Q. What strategies address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (≤1% v/v) to pre-dissolve the compound, ensuring colloidal stability .
- Micellar Encapsulation : Incorporate polysorbate-80 (0.01% w/v) to enhance solubility via hydrophobic interactions .
- pH Adjustment : Ionize sulfonamide groups (pKa ~10) by testing buffers at pH 8–9 to improve aqueous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
